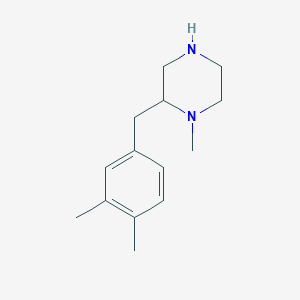
2-(3,4-Dimethylbenzyl)-1-methylpiperazine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(3,4-Dimethylbenzyl)-1-methylpiperazine is an organic compound that belongs to the class of piperazines. Piperazines are heterocyclic amines that contain a six-membered ring with two nitrogen atoms at opposite positions. The compound features a benzyl group substituted with two methyl groups at the 3 and 4 positions, attached to a piperazine ring that is further substituted with a methyl group.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3,4-Dimethylbenzyl)-1-methylpiperazine typically involves the reaction of 3,4-dimethylbenzyl chloride with 1-methylpiperazine. The reaction is carried out in the presence of a base, such as sodium hydroxide or potassium carbonate, to neutralize the hydrochloric acid formed during the reaction. The reaction is usually conducted in an organic solvent like dichloromethane or toluene at elevated temperatures to ensure complete conversion.
Industrial Production Methods
On an industrial scale, the production of this compound follows similar synthetic routes but with optimized conditions for large-scale synthesis. Continuous flow reactors and automated systems are often employed to enhance efficiency and yield. The use of catalysts and advanced purification techniques, such as distillation and crystallization, ensures the production of high-purity compounds.
Analyse Des Réactions Chimiques
Types of Reactions
2-(3,4-Dimethylbenzyl)-1-methylpiperazine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be performed using hydrogen gas in the presence of a palladium catalyst to reduce any double bonds or functional groups.
Substitution: Nucleophilic substitution reactions can occur at the benzyl position, where the methyl groups can be replaced by other substituents using reagents like sodium hydride and alkyl halides.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)
Reduction: Hydrogen gas (H₂) with palladium catalyst (Pd/C)
Substitution: Sodium hydride (NaH), alkyl halides (R-X)
Major Products Formed
Oxidation: Formation of ketones or carboxylic acids
Reduction: Formation of reduced piperazine derivatives
Substitution: Formation of substituted benzyl piperazines
Applications De Recherche Scientifique
2-(3,4-Dimethylbenzyl)-1-methylpiperazine has diverse applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules and pharmaceuticals.
Biology: Studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Investigated for its potential use in drug development, particularly in the design of new therapeutic agents.
Industry: Utilized in the production of specialty chemicals and as a building block in the synthesis of polymers and other materials.
Mécanisme D'action
The mechanism of action of 2-(3,4-Dimethylbenzyl)-1-methylpiperazine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets, modulating their activity and leading to various biological effects. The exact pathways and molecular targets depend on the specific application and the context in which the compound is used.
Comparaison Avec Des Composés Similaires
Similar Compounds
1-Benzylpiperazine: A piperazine derivative with a benzyl group attached to the nitrogen atom.
1-Methyl-4-benzylpiperazine: Similar structure but with a different substitution pattern on the piperazine ring.
3,4-Dimethylbenzylamine: Contains the same benzyl group but with an amine instead of a piperazine ring.
Uniqueness
2-(3,4-Dimethylbenzyl)-1-methylpiperazine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the 3,4-dimethylbenzyl group enhances its lipophilicity and potential interactions with biological targets, making it a valuable compound in various research and industrial applications.
Propriétés
Formule moléculaire |
C14H22N2 |
|---|---|
Poids moléculaire |
218.34 g/mol |
Nom IUPAC |
2-[(3,4-dimethylphenyl)methyl]-1-methylpiperazine |
InChI |
InChI=1S/C14H22N2/c1-11-4-5-13(8-12(11)2)9-14-10-15-6-7-16(14)3/h4-5,8,14-15H,6-7,9-10H2,1-3H3 |
Clé InChI |
FJIJERZQJNBFJB-UHFFFAOYSA-N |
SMILES canonique |
CC1=C(C=C(C=C1)CC2CNCCN2C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


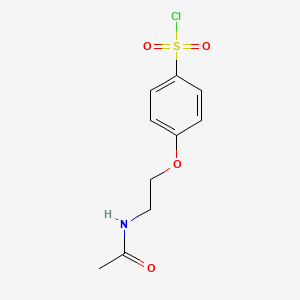
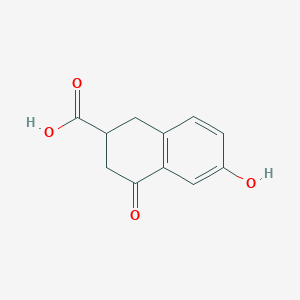
![6-Chloro-2-methylthiazolo[4,5-b]pyridine](/img/structure/B12841991.png)

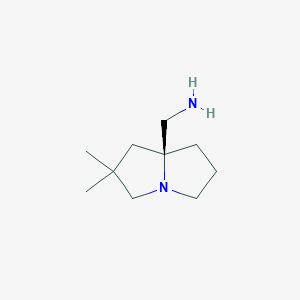
![Methyl 4'-(cyanomethyl)[1,1'-biphenyl]-4-carboxylate](/img/structure/B12842010.png)
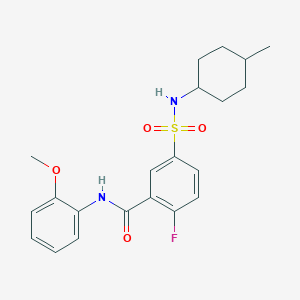
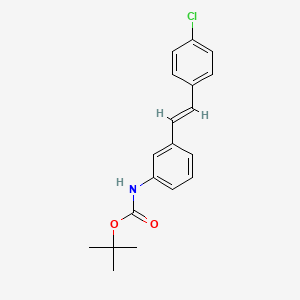
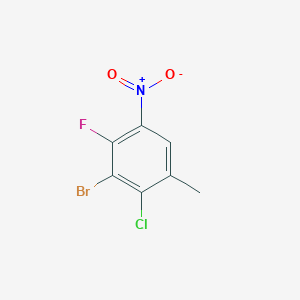
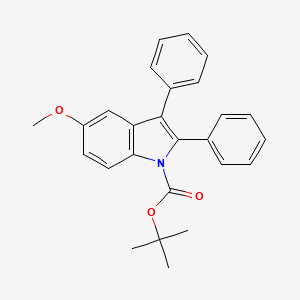
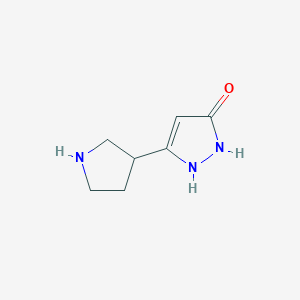
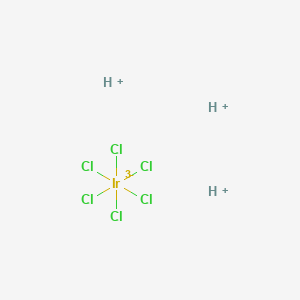
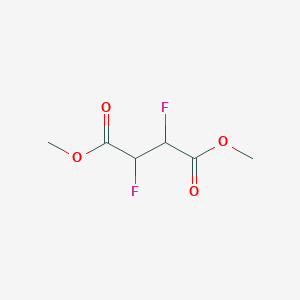
![Benzene, 1,1'-[(phenylethenylidene)bis(sulfonyl)]bis-](/img/structure/B12842052.png)
